![molecular formula C10H18O3 B13673620 5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-pentanone](/img/structure/B13673620.png)
5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD11553524 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD11553524 involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of MFCD11553524.
Industrial Production Methods
In industrial settings, the production of MFCD11553524 is scaled up using large reactors and automated systems. The process involves the same basic steps as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of advanced technologies and equipment ensures consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
MFCD11553524 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, MFCD11553524 gains electrons or hydrogen atoms, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group in MFCD11553524 with another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions of MFCD11553524 typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used, typically under inert atmospheres.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions varying depending on the specific reaction.
Major Products
The major products formed from the reactions of MFCD11553524 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in a wide range of substituted products, each with unique properties.
Scientific Research Applications
MFCD11553524 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: MFCD11553524 is studied for its effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: MFCD11553524 is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of MFCD11553524 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-(oxan-2-yloxy)pentan-2-one |
InChI |
InChI=1S/C10H18O3/c1-9(11)5-4-8-13-10-6-2-3-7-12-10/h10H,2-8H2,1H3 |
InChI Key |
CJOLKVLSMKEIPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



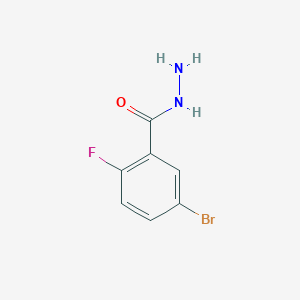
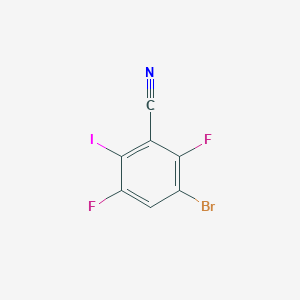
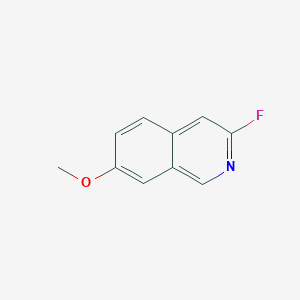
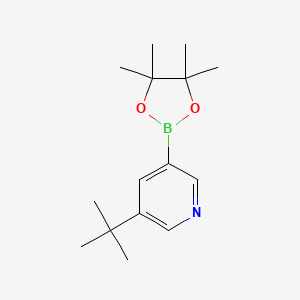
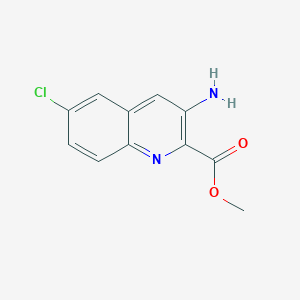
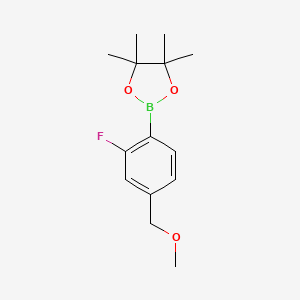
![6-Fluorooxazolo[4,5-b]pyridine](/img/structure/B13673576.png)
![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5-fluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-fluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13673581.png)
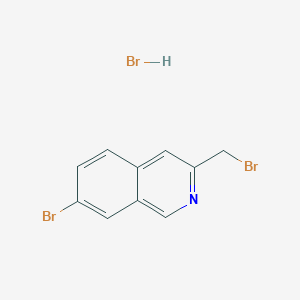
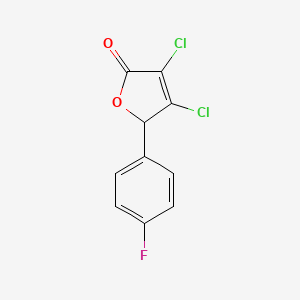
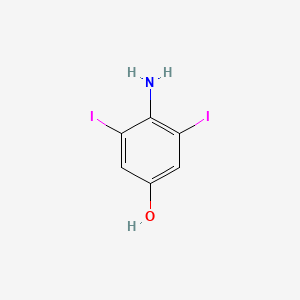

![8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol](/img/structure/B13673606.png)
